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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

Cat. No.: B372789

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2(1H)-pyridinone is a versatile heterocyclic building block that has garnered
significant attention in medicinal chemistry and materials science. Its unique electronic and
structural features, arising from the interplay of the pyridinone ring and the methoxy
substituent, make it a valuable scaffold for the synthesis of a diverse array of complex
molecules with notable biological activities. This technical guide provides an in-depth overview
of the synthesis, properties, reactivity, and applications of 4-methoxy-2(1H)-pyridinone, with a
focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 4-methoxy-
2(1H)-pyridinone is essential for its effective utilization in synthesis and for the
characterization of its derivatives.

Table 1: Physicochemical Properties of 4-Methoxy-2(1H)-
pyridinone
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Property Value Reference
CAS Number 52545-13-8 [1]12113]
Molecular Formula CeH7NO2 [1][2]
Molecular Weight 125.13 g/mol [1]
Appearance Yellow to brown solid [1]

Melting Point 101-102 °C [1]

Boiling Point (Predicted)

355.1+42.0°C

[1]

Density (Predicted) 1.16 + 0.1 g/cm3 [1]

pKa (Predicted) 11.08 £ 0.10 [1]
Sealed in dry, Room

Storage [1]

Temperature

Table 2: Spectroscopic Data of 4-Methoxy-2(1H)-

pyridinone
Technique Data
Predicted spectra are available through online
1H NMR
databases.
Predicted spectra are available through online
13C NMR

databases.

IR Spectroscopy

Spectra for related compounds like 4-

methoxypyridine are available, but a specific

spe

ctrum for the title compound is not readily

available in the searched literature.

Mass Spectrometry (LC-MS)

m/z

[M+H]*: 126.0[1]

Synthesis of 4-Methoxy-2(1H)-pyridinone
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A reliable and efficient synthesis of the core scaffold is paramount for its application as a
building block.

Experimental Protocol: Synthesis from 4-
Methoxypyridine-N-oxide[1]

This procedure details the synthesis of 4-methoxy-2-pyridinone from 4-methoxypyridine-N-
oxide.

Materials:

4-Methoxypyridine-N-oxide (1.5 g, 11.98 mmol)
o Acetic anhydride (45 mL)

« Distilled water

e Methanol

« Silica gel for column chromatography

» Dichloromethane

e Methanol

Procedure:

Dissolve 4-methoxypyridine-N-oxide (1.5 g) in acetic anhydride (45 mL) in a round-bottom
flask.

o Heat the mixture to reflux overnight under a nitrogen atmosphere.
 After the reaction is complete, cool the mixture to room temperature.
» Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.

¢ Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir overnight at
room temperature.
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 Remove all volatiles under reduced pressure.

o Purify the residue by flash column chromatography on silica gel, using a
dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-
pyridinone.

Yield: 1.1 g (71%) as a brown solid.[1]
Characterization:
e LC-MS (ESI): m/z [M + H]* 126.0[1]

Reactivity and Key Transformations

4-Methoxy-2(1H)-pyridinone serves as a versatile platform for a variety of chemical
transformations, enabling the introduction of diverse functional groups and the construction of
complex molecular architectures.

N-Alkylation

The nitrogen atom of the pyridinone ring is a common site for functionalization. Selective N-
alkylation is a crucial step in the synthesis of many biologically active derivatives.

This protocol describes a general procedure for the selective N-alkylation of 4-alkoxy-2-
pyridones.[4]

Materials:

4-Alkoxy-2-pyridone

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Potassium tert-butoxide (t-BuOK)

Tetrabutylammonium iodide (n-BuaNI)

Anhydrous Tetrahydrofuran (THF)

Procedure:
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e To a solution of the 4-alkoxy-2-pyridone in anhydrous THF, add potassium tert-butoxide and
a catalytic amount of tetrabutylammonium iodide.

e Add an excess of the alkyl halide.

¢ Stir the reaction mixture under anhydrous and mild conditions.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction and perform an aqueous work-up.

» Extract the product with a suitable organic solvent.

o Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: The use of n-BuaNI as a catalyst facilitates the N-alkylation with various alkyl, benzyl,
allyl, and propargyl halides in a mixture of t-BuOK and THF.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are
powerful tools for the introduction of aryl and heteroaryl substituents onto the pyridinone
scaffold.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated
4-methoxy-2-pyridone derivative with a boronic acid.

Materials:

Halogenated 4-methoxy-2-pyridone derivative (e.g., 3-bromo-4-methoxy-2(1H)-pyridinone)

Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

Base (e.g., Na2COs, K2COs, Cs2C0:s)

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b372789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Procedure:

¢ In a reaction vessel, combine the halogenated pyridinone derivative, the boronic acid, the
palladium catalyst, and the base.

e Add the solvent system and degas the mixture.

o Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert
atmosphere (e.g., nitrogen or argon).

o Monitor the reaction progress by TLC or LC-MS.
o Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
» Extract the product with an organic solvent.

» Dry the organic layer, concentrate, and purify the product by column chromatography or
recrystallization.

Applications in Drug Discovery

The 4-methoxy-2(1H)-pyridinone scaffold is a "privileged structure" in medicinal chemistry,
meaning it is a molecular framework that is capable of binding to multiple biological targets.
Derivatives have shown a wide range of biological activities, including antiviral, anticancer, and
anti-inflammatory properties.

As Kinase Inhibitors

Derivatives of 4-methoxy-2(1H)-pyridinone have been investigated as inhibitors of various
kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases
like cancer.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation,
making it an attractive target for cancer therapy. Several small-molecule inhibitors based on the
2-pyridone scaffold have been developed.
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The diagram above illustrates how cytokines and growth factors activate the JAK/STAT
pathway, leading to the transcription of PIM-1 kinase. PIM-1 then phosphorylates and
inactivates the pro-apoptotic protein BAD, thereby promoting cell survival and proliferation. 4-
Methoxy-2-pyridinone-based inhibitors can block the activity of PIM-1, leading to the
reactivation of apoptosis in cancer cells.

As Antiviral Agents

The 2-pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors
(NNRTIs) used in the treatment of HIV-1 infection.[5][6] The development of novel antiviral
agents often follows a structured workflow from synthesis to biological evaluation.

Dlug Candidate

Click to download full resolution via product page

Antiviral Drug Discovery Workflow

This workflow outlines the process of discovering new antiviral agents based on the 4-
methoxy-2(1H)-pyridinone scaffold. It begins with the synthesis and diversification of the core
structure, followed by purification and characterization to create a compound library. These
compounds are then screened for antiviral activity. Active "hits" are identified and undergo lead
optimization through structure-activity relationship (SAR) studies to improve their potency and
pharmacokinetic properties, ultimately leading to the selection of a drug candidate for
preclinical studies.

Conclusion
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4-Methoxy-2(1H)-pyridinone is a highly valuable and versatile heterocyclic building block with
significant potential in drug discovery and development. Its accessible synthesis, well-defined
reactivity, and the diverse biological activities of its derivatives make it an attractive starting
point for the design and synthesis of novel therapeutic agents. This guide has provided a
comprehensive overview of its key properties and applications, offering a solid foundation for
researchers to explore the full potential of this remarkable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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